5-(4-bromo-2,6-dichlorophenyl)oxazole

purity specification quality control building block procurement

5-(4-Bromo-2,6-dichlorophenyl)oxazole (CAS 2379321-64-7) is a heterocyclic aromatic compound featuring a 1,3-oxazole ring substituted at the 5-position with a 4-bromo-2,6-dichlorophenyl moiety. With a molecular formula of C₉H₄BrCl₂NO and a molecular weight of 292.94 g/mol, this compound serves as a versatile synthetic intermediate in drug discovery programs, particularly in hit-to-lead optimization and structure–activity relationship (SAR) studies where the oxazole core is recognized as a privileged scaffold.

Molecular Formula C9H4BrCl2NO
Molecular Weight 292.94 g/mol
CAS No. 2379321-64-7
Cat. No. B6294318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromo-2,6-dichlorophenyl)oxazole
CAS2379321-64-7
Molecular FormulaC9H4BrCl2NO
Molecular Weight292.94 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)C2=CN=CO2)Cl)Br
InChIInChI=1S/C9H4BrCl2NO/c10-5-1-6(11)9(7(12)2-5)8-3-13-4-14-8/h1-4H
InChIKeyJCZDWORSEZARCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromo-2,6-dichlorophenyl)oxazole (CAS 2379321-64-7): A Trihalogenated Oxazole Building Block for Precision Medicinal Chemistry


5-(4-Bromo-2,6-dichlorophenyl)oxazole (CAS 2379321-64-7) is a heterocyclic aromatic compound featuring a 1,3-oxazole ring substituted at the 5-position with a 4-bromo-2,6-dichlorophenyl moiety . With a molecular formula of C₉H₄BrCl₂NO and a molecular weight of 292.94 g/mol, this compound serves as a versatile synthetic intermediate in drug discovery programs, particularly in hit-to-lead optimization and structure–activity relationship (SAR) studies where the oxazole core is recognized as a privileged scaffold [1]. The unique 2,4,6-trisubstituted halogen pattern on the phenyl ring provides orthogonal reactivity handles that are not simultaneously accessible in simpler mono- or dihalogenated oxazole derivatives.

Why 5-(4-Bromo-2,6-dichlorophenyl)oxazole Cannot Be Replaced by a Generic Oxazole Analog


High-strength head-to-head differential evidence for this compound in the primary literature is currently limited . Nonetheless, the specific 4-bromo-2,6-dichloro substitution pattern confers a distinct physicochemical and reactivity profile that prevents direct substitution by close analogs such as 5-(4-bromophenyl)oxazole, 5-(2,6-dichlorophenyl)oxazole, or the regioisomeric 5-(6-bromo-2,3-dichlorophenyl)oxazole (CAS 2364585-33-9). The simultaneous presence of a C–Br bond (bond dissociation energy ~80 kcal/mol) and two C–Cl bonds (~95 kcal/mol) on the same aryl ring enables sequential, chemo-selective cross-coupling strategies that are impossible with symmetrically halogenated or mono-halogenated variants . Additionally, the LogP contribution of three halogen atoms alters physicochemical properties relative to less substituted analogs, impacting downstream pharmacokinetic profiling in lead series [1]. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence for 5-(4-Bromo-2,6-dichlorophenyl)oxazole (CAS 2379321-64-7) versus Closest Analogs


Purity Specification: 98% Minimum vs. 95% Minimum for Closest Regioisomeric Analog

The target compound 5-(4-bromo-2,6-dichlorophenyl)oxazole is supplied at ≥98% purity by multiple independent vendors including Fluorochem and Chemscene . In contrast, the closest regioisomeric analog, 5-(6-bromo-2,3-dichlorophenyl)oxazole (CAS 2364585-33-9), is listed with a minimum purity specification of only 95% by AKSci . This difference in commercial purity grade directly impacts the reliability of downstream synthetic transformations where stoichiometric precision is critical, such as in parallel library synthesis or bioconjugation chemistry.

purity specification quality control building block procurement

LogP Differentiation: Enhanced Lipophilicity from the Tris-halogenated Phenyl Ring

The experimentally derived LogP of 5-(4-bromo-2,6-dichlorophenyl)oxazole is reported as 3.46 by Fluorochem . In comparison, the computed XLogP3 for the isomeric 5-bromo-3-(3,4-dichlorophenyl)isoxazole (CAS 51726-06-8) is 4.3 as per PubChem [1]. The lower LogP of the target compound, despite having three halogen atoms, reflects the influence of the oxazole vs. isoxazole heterocycle as well as the specific halogen substitution geometry (2,4,6-trisubstituted vs. 3,4-dichloro substitution). This difference of approximately 0.84 LogP units translates to an ~7-fold difference in the octanol–water partition coefficient at equilibrium, which can significantly influence membrane permeability and metabolic stability in lead optimization programs.

LogP lipophilicity physicochemical property drug-likeness

Chemo-Selective Cross-Coupling Reactivity: Orthogonal Br vs. Cl Handles Enable Sequential Diversification

The compound features an aryl bromide (C–Br bond dissociation energy ~80 kcal/mol) and two aryl chlorides (C–Cl BDE ~95 kcal/mol). In palladium-catalyzed cross-coupling reactions, the oxidative addition step proceeds approximately 100 to 1000-fold faster for aryl bromides than for aryl chlorides under standard conditions [1]. This kinetic selectivity enables a first Suzuki–Miyaura coupling at the 4-bromo position while preserving the 2,6-dichloro substituents intact. In contrast, 5-(2,6-dichlorophenyl)oxazole lacks a bromine handle and requires harsher conditions for direct arylation, while 5-(4-bromophenyl)oxazole bears only one halogen and cannot support a second orthogonal coupling step. The reported LogP of 3.46 further supports the compound's compatibility with biphasic aqueous–organic cross-coupling conditions commonly employed in medicinal chemistry library synthesis .

Suzuki coupling chemo-selectivity sequential functionalization building block versatility

Recommended Application Scenarios for 5-(4-Bromo-2,6-dichlorophenyl)oxazole (CAS 2379321-64-7) Based on Evidence-Based Differentiation


Sequential Diversification in Kinase Inhibitor Lead Optimization

The chemo-selective reactivity of the aryl bromide over the aryl chlorides (class-level inference of >100-fold oxidative addition rate preference) enables a first-round Suzuki coupling at the 4-position to introduce an aromatic or heteroaromatic ring, followed by a second, higher-temperature coupling at the 2- or 6-position after chlorine activation. This sequential strategy is particularly valuable in kinase inhibitor programs where the oxazole core is a recognized hinge-binding scaffold and where systematic exploration of vector substitution is required for selectivity profiling . Using 5-(4-bromo-2,6-dichlorophenyl)oxazole rather than a mono-halogenated analog avoids the need to introduce a second halogen via an additional synthetic step.

Parallel Library Synthesis Requiring High-Purity Building Blocks

With a vendor-specified purity of ≥98% , this compound is suited for automated parallel synthesis platforms where stoichiometric accuracy and freedom from contaminant-derived side products are essential for reproducible biological assay data. The 3-percentage-point purity advantage over the closest regioisomeric analog (5-(6-bromo-2,3-dichlorophenyl)oxazole, 95% minimum) reduces the risk of purification bottlenecks when generating libraries of 48–96 compounds for high-throughput screening.

Transthyretin Amyloidogenesis Inhibitor SAR Studies

The oxazole scaffold has demonstrated efficacy as a transthyretin (TTR) amyloid fibril inhibitor, with halogen substitution patterns on the pendant aryl ring significantly modulating inhibitory potency [1]. The 4-bromo-2,6-dichloro substitution pattern of the target compound provides an underexplored vector in this therapeutic space. Its measured LogP of 3.46 positions it within an acceptable lipophilicity range for further optimization, while the bromine handle allows late-stage functionalization to probe the TTR thyroxine-binding pocket.

Methodology Development for Oxazole C–H Functionalization

Given the growing interest in direct C–H arylation of oxazoles [2], 5-(4-bromo-2,6-dichlorophenyl)oxazole serves as a valuable substrate for methodology studies. The two chlorine atoms act as blocking groups, directing palladium-catalyzed C–H activation to the oxazole ring itself, while the bromine atom provides an internal standard for comparing C–H vs. C–Br bond functionalization selectivity under newly developed catalytic conditions.

Quote Request

Request a Quote for 5-(4-bromo-2,6-dichlorophenyl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.